molecular formula C14H13N3O B2379101 2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one CAS No. 2253638-58-1

2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

Cat. No.: B2379101
CAS No.: 2253638-58-1
M. Wt: 239.278
InChI Key: XKLQMQDPTQQSNT-UHFFFAOYSA-N
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Description

“2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives

    An et al. (2014) detailed a method for synthesizing novel derivatives of 1,5-benzodiazepine, including 2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one. This involved a one-pot, three-component reaction process that demonstrated high efficiency and yield (An et al., 2014).

  • Conformational and Tautomerism Studies

    Tezer (2008) explored the conformation and tautomerism of a similar molecule, providing insights into its structural stability and potential for chemical reactions (Tezer, 2008).

Applications in Chemical Synthesis

  • Synthesis of Complex Molecules

    Matsuo et al. (2005) described the synthesis of complex molecules using similar compounds as intermediates. This research contributes to understanding the broader applications of 1,5-benzodiazepines in synthetic chemistry (Matsuo et al., 2005).

  • Ring Rearrangement Reactions

    Salah et al. (2017) studied the ring rearrangements and reactivity of related compounds, highlighting the versatility of benzodiazepines in forming various heterocyclic structures (Salah et al., 2017).

  • Antagonists of Platelet-Activating Factor

    Fray et al. (1995) explored derivatives of benzodiazepine as antagonists of platelet-activating factor, indicating potential therapeutic applications in this field (Fray et al., 1995).

  • Catalytic Oxidation Studies

    Szeverényi and Simándi (1989) investigated the metal ion promoted oxidation of a methyl group in a similar compound, contributing to our understanding of catalytic processes in organic chemistry (Szeverényi & Simándi, 1989).

Future Directions

While specific future directions for “2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one” are not available, similar compounds like 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives have shown potential as anti-cancer agents .

Properties

IUPAC Name

2-pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8,13,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLQMQDPTQQSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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